Pyrimidine-2,4,6-triol
Overview
Description
Pyrimidine-2,4,6-triol is a heterocyclic organic compound with the molecular formula C4H4N2O3 It is a derivative of pyrimidine, characterized by the presence of three hydroxyl groups at the 2, 4, and 6 positions on the pyrimidine ring
Mechanism of Action
Target of Action
Pyrimidine-2,4,6-triol, also known as 6-hydroxy-1H-pyrimidine-2,4-dione, has been identified as a new class of metalloprotease inhibitors . Its primary targets are matrix metalloproteinases (MMPs), a family of zinc endopeptidases that have been implicated in various disease processes . This compound is particularly specific for a small subgroup of MMPs, namely the gelatinases (MMP-2 and MMP-9) .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the MMPs. The pyrimidinetrione template of the compound is used as the zinc-chelating moiety . The substituents of this compound have been optimized to yield inhibitors comparable in their inhibition efficiency of matrix metalloproteinases to hydroxamic acid derivatives such as batimastat .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving MMPs. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and wound healing . By inhibiting MMPs, this compound can potentially affect these processes.
Result of Action
The result of the action of this compound is the inhibition of MMPs, particularly the gelatinases MMP-2 and MMP-9 . This can lead to changes in the breakdown of the extracellular matrix, affecting processes such as tissue remodeling and wound healing .
Biochemical Analysis
Biochemical Properties
Pyrimidine-2,4,6-triol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves matrix metalloproteinases, a family of zinc-dependent endopeptidases. This compound acts as an inhibitor for these enzymes, particularly targeting gelatinases such as MMP-2 and MMP-9 . This inhibition is achieved through the chelation of zinc ions, which are essential for the catalytic activity of these enzymes. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing their activity and thus affecting various metabolic pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of matrix metalloproteinases by this compound can lead to reduced extracellular matrix degradation, impacting cell migration and invasion . Furthermore, its interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics, affecting cellular detoxification processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of matrix metalloproteinases, chelating the zinc ions required for their enzymatic activity . This binding inhibits the catalytic function of the enzymes, preventing the degradation of extracellular matrix components. Additionally, this compound can modulate the activity of cytochrome P450 enzymes by binding to their active sites, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits matrix metalloproteinases and modulates cytochrome P450 enzyme activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and reduction . This metabolism can affect the levels of various metabolites and influence metabolic flux. Additionally, this compound can impact the activity of other enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via organic anion transporters and distributed to various tissues, including the liver and kidneys . Its localization and accumulation can influence its activity and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, further modulating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-2,4,6-triol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of urea with malonic acid derivatives, followed by oxidation to introduce the hydroxyl groups at the desired positions. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-2,4,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding pyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate the substitution of hydroxyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione, while substitution reactions can produce various halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
Pyrimidine-2,4,6-triol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as inhibitors of enzymes such as matrix metalloproteinases.
Industry: this compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Comparison with Similar Compounds
Pyrimidine-2,4,6-trione: Similar in structure but with ketone groups instead of hydroxyl groups.
Pyrimidine-2,4-diol: Lacks one hydroxyl group compared to pyrimidine-2,4,6-triol.
Pyrimidine-2,6-diol: Another derivative with two hydroxyl groups at different positions.
Uniqueness: this compound is unique due to the presence of three hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-hydroxy-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJPUMJAQFCBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333602 | |
Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223674-01-9 | |
Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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